(Z)-3-bromo-1,1,1-trifluoro-4-(pyridin-3-ylmethylamino)but-3-en-2-one
Overview
Description
(Z)-3-bromo-1,1,1-trifluoro-4-(pyridin-3-ylmethylamino)but-3-en-2-one is a complex organic compound characterized by its bromine, trifluoromethyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the use of halogenation, trifluoromethylation, and amination reactions. One common method involves the bromination of a precursor molecule followed by trifluoromethylation and subsequent amination with pyridin-3-ylmethylamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed:
Oxidation: Bromates and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Substituted trifluoromethyl compounds.
Coupling Reactions: New carbon-carbon bonded compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe or inhibitor in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
This compound is unique due to its combination of bromine, trifluoromethyl, and pyridinyl groups. Similar compounds may include:
3-Bromo-1,1,1-trifluoro-2-propanol: Similar in having a trifluoromethyl group but differing in structure and functional groups.
4-Bromo-1,1,2-trifluoro-1-butene: Another brominated and trifluoromethylated compound with a different arrangement of atoms.
Properties
IUPAC Name |
(Z)-3-bromo-1,1,1-trifluoro-4-(pyridin-3-ylmethylamino)but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2O/c11-8(9(17)10(12,13)14)6-16-5-7-2-1-3-15-4-7/h1-4,6,16H,5H2/b8-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXKZBBJCZKVHO-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC=C(C(=O)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN/C=C(/C(=O)C(F)(F)F)\Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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